molecular formula C10H17F3N2 B13098528 (R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine

(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine

Cat. No.: B13098528
M. Wt: 222.25 g/mol
InChI Key: CXYOVFJWORUYTD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl ketones as intermediates . The reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of ®-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

®-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its interaction with biological membranes and enzymes . The pathways involved may include binding to receptors or enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine is unique due to its specific combination of a trifluoromethyl group with a pyrrolidine and piperidine ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H17F3N2

Molecular Weight

222.25 g/mol

IUPAC Name

4-[(2R)-2-(trifluoromethyl)pyrrolidin-1-yl]piperidine

InChI

InChI=1S/C10H17F3N2/c11-10(12,13)9-2-1-7-15(9)8-3-5-14-6-4-8/h8-9,14H,1-7H2/t9-/m1/s1

InChI Key

CXYOVFJWORUYTD-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C2CCNCC2)C(F)(F)F

Canonical SMILES

C1CC(N(C1)C2CCNCC2)C(F)(F)F

Origin of Product

United States

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